molecular formula C13H10AsN B1218656 Diphenylcyanoarsine CAS No. 23525-22-6

Diphenylcyanoarsine

Cat. No.: B1218656
CAS No.: 23525-22-6
M. Wt: 255.15 g/mol
InChI Key: BDHNJKLLVSRGDK-UHFFFAOYSA-N
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Preparation Methods

Diphenylcyanoarsine can be synthesized through various methods. One common synthetic route involves the reaction of diphenylarsine chloride with sodium cyanide. The reaction is typically carried out in an organic solvent such as benzene or toluene under reflux conditions . The reaction can be represented as follows:

Ph2AsCl+NaCNPh2AsCN+NaCl\text{Ph}_2\text{AsCl} + \text{NaCN} \rightarrow \text{Ph}_2\text{AsCN} + \text{NaCl} Ph2​AsCl+NaCN→Ph2​AsCN+NaCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Diphenylcyanoarsine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylarsinic acid.

    Hydrolysis: In the presence of water, it can hydrolyze to form diphenylarsine hydroxide and hydrogen cyanide.

    Substitution: It can undergo substitution reactions where the cyanide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or aqueous acids for hydrolysis . The major products formed from these reactions include diphenylarsinic acid and diphenylarsine hydroxide .

Scientific Research Applications

Diphenylcyanoarsine has been studied for its applications in various fields:

Mechanism of Action

The mechanism by which diphenylcyanoarsine exerts its effects involves its interaction with cellular components. It can inhibit enzymes by binding to thiol groups, leading to cellular dysfunction. The compound can also induce oxidative stress, resulting in the production of reactive oxygen species that damage cellular structures . These actions contribute to its toxic effects, including nausea, vomiting, and pulmonary edema .

Comparison with Similar Compounds

Diphenylcyanoarsine is similar to other organoarsenic compounds such as diphenylchloroarsine and diphenylarsinic acid. it is unique in its use as a chemical warfare agent and its specific toxicological profile . Similar compounds include:

Properties

IUPAC Name

diphenylarsanylformonitrile
Source PubChem
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InChI

InChI=1S/C13H10AsN/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHNJKLLVSRGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As](C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10AsN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075316
Record name Arsinous cyanide, diphenyl-
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Molecular Weight

255.15 g/mol
Source PubChem
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Physical Description

Diphenylcyanoarsine is a colorless liquid, odorless to fruity.
Record name DIPHENYLCYANOARSINE
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CAS No.

23525-22-6
Record name DIPHENYLCYANOARSINE
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Record name Diphenylcyanoarsine
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Record name Diphenylcyanoarsine
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Record name Arsinous cyanide, diphenyl-
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Record name Diphenylarsinecarbonitrile
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Record name DIPHENYLCYANOARSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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